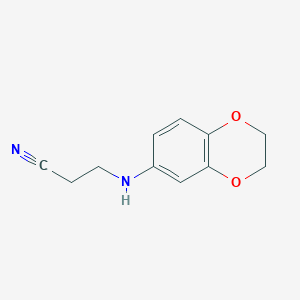

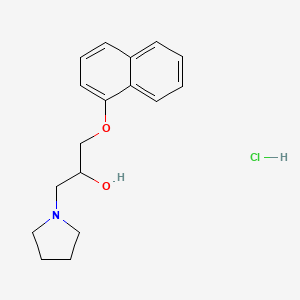

![molecular formula C27H31N3S B2867484 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine CAS No. 371145-14-1](/img/structure/B2867484.png)

2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The exact molecular structure of your specific compound would depend on the positions and nature of the phenyl and triisopropylphenyl groups.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule . They can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel imidazo[1,2-a]pyrimidine compounds, exploring their potential in various applications. For example, novel antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures have been synthesized and tested against various bacteria, showing significant inhibitory activities. These studies highlight the versatility of the imidazo[1,2-a]pyrimidine scaffold in developing new bioactive molecules (Al‐Tel & Al‐Qawasmeh, 2010).

Antiviral and Antimicrobial Activities

Compounds derived from imidazo[1,2-a]pyrimidine have been studied for their antiviral and antimicrobial properties. For instance, derivatives bearing a thioether side chain and substitutions at the 6 or 8 position showed potent activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), indicating a promising approach for therapeutic development against these viruses (Véron et al., 2007).

Anti-corrosion Applications

The synthesis and characterization of triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety have revealed their potential as anti-corrosion agents. These findings suggest that imidazo[1,2-a]pyrimidine derivatives could be useful in protecting metals against corrosion, contributing to the development of more durable materials (Rehan, Al Lami, & Khudhair, 2021).

Fluorescent Properties for Biomarker Applications

Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have explored their fluorescent properties, indicating their potential as biomarkers and photochemical sensors. The hydroxymethyl group, in particular, has been investigated for its role in enhancing fluorescence intensity, which could be valuable in biological imaging and analytical chemistry applications (Velázquez-Olvera et al., 2012).

Chemical-Genetic Profiling for Target Pathway Identification

Imidazo[1,2-a]pyridines and pyrimidines have been profiled chemically and genetically, revealing their impact on essential, conserved cellular processes. Such profiling has distinguished between compounds with similar structures but different mechanisms of action, including disrupting mitochondria and acting as DNA poisons. This research underscores the potential of these compounds to elucidate target pathways in yeast and human cells, contributing to the understanding of cellular physiology and the development of new therapeutic strategies (Yu et al., 2008).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to a reduction in bacterial growth .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to cause a significant reduction in the bacterial load of mycobacterium tuberculosis .

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHNJRQIAAGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)

![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)

![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)